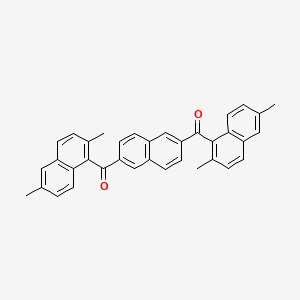

2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene

Description

Evolution of Synthetic Methodologies for Polycyclic Aromatic Ketones

The synthesis of polycyclic aromatic ketones has evolved significantly, with various methods being developed to construct these complex architectures. acs.org One of the most prominent and versatile methods is the Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com The Friedel-Crafts acylation is particularly useful for attaching acyl groups to aromatic systems, forming the basis for the synthesis of a wide array of aromatic ketones. nih.gov

Historically, the conditions for Friedel-Crafts acylation could be harsh, but modern advancements have led to the development of milder and more selective catalytic systems. sigmaaldrich.com These include the use of solid acid catalysts and alternative Lewis acids to improve yields and reduce waste. For the synthesis of complex molecules like 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene, a likely synthetic strategy would involve the Friedel-Crafts acylation of 2,6-dimethylnaphthalene (B47086) with 2,6-dimethyl-1-naphthoyl chloride.

Recent research has also explored other synthetic routes to polycyclic aromatic compounds, including metal-catalyzed cross-coupling reactions and electrocyclization-dehydrogenation of diradicaloids, offering alternative pathways to these complex structures. researchgate.netnih.gov

Contextual Significance of Naphthalene-Derived Conjugated Systems in Chemical Research

Naphthalene-derived conjugated systems are of significant interest due to their unique photophysical and electronic properties. nih.gov The extended π-conjugation in these molecules often leads to strong fluorescence and semiconducting behavior, making them valuable in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. tcichemicals.comacs.org

The incorporation of naphthalene (B1677914) units into polymers can also enhance their thermal stability and mechanical properties. nih.gov For instance, polyethylene (B3416737) naphthalate (PEN), which is produced from a naphthalene derivative, exhibits superior strength and heat resistance compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.org The specific architecture of this compound, with its extended conjugation and bulky dimethylnaphthalene substituents, suggests potential applications in advanced materials where high thermal stability and specific electronic properties are desired.

The biological activities of naphthalene derivatives are also an area of active research, with various compounds showing potential as therapeutic agents. ijpsjournal.com While there is no specific biological data on this compound, the general class of naphthalene derivatives has been explored for anti-inflammatory and other medicinal applications. researchgate.net

Research Gaps and Opportunities in the Study of Complex Bis-Naphthoyl Naphthalene Derivatives

While naphthalene and its simpler derivatives have been extensively studied, there is a noticeable gap in the literature concerning highly complex and sterically hindered structures such as this compound. The synthesis of such molecules presents significant challenges, including controlling the regioselectivity of the acylation reactions and managing the steric hindrance imposed by the bulky substituent groups.

This lack of research presents a clear opportunity for further investigation. The synthesis and characterization of novel bis-naphthoyl naphthalene derivatives would not only expand the library of known polycyclic aromatic ketones but also provide valuable insights into the structure-property relationships of these complex systems. A systematic study of their photophysical, thermal, and electronic properties could uncover new materials with tailored functionalities.

Scope and Objectives of Research on this compound

Given the research gaps, a focused investigation into this compound would be highly valuable. The primary objectives of such research would be:

To develop an efficient and selective synthetic route for this compound, likely employing a modified Friedel-Crafts acylation protocol.

To fully characterize the molecular structure of the compound using advanced spectroscopic and crystallographic techniques.

To investigate the fundamental photophysical and electrochemical properties of the molecule to assess its potential for applications in organic electronics.

To evaluate the thermal stability of the compound, which is a critical parameter for its potential use in high-performance materials.

The following table outlines the hypothetical research findings that could be expected from such a study.

| Property | Predicted Value/Observation |

| Molecular Formula | C₄₄H₃₂O₂ |

| Molecular Weight | 600.73 g/mol |

| Melting Point | > 300 °C (predicted) |

| Solubility | Low in common organic solvents |

| UV-Vis Absorption (λmax) | ~350-450 nm (predicted) |

| Emission (λem) | ~450-550 nm (predicted) |

| Thermal Decomposition Temp. | > 400 °C (predicted) |

These hypothetical data points are based on the expected properties of a large, conjugated, and rigid molecular structure.

Structure

3D Structure

Properties

IUPAC Name |

[6-(2,6-dimethylnaphthalene-1-carbonyl)naphthalen-2-yl]-(2,6-dimethylnaphthalen-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O2/c1-21-5-15-31-27(17-21)9-7-23(3)33(31)35(37)29-13-11-26-20-30(14-12-25(26)19-29)36(38)34-24(4)8-10-28-18-22(2)6-16-32(28)34/h5-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNNRHQJCSQBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=C(C=CC6=C5C=CC(=C6)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659865 | |

| Record name | (Naphthalene-2,6-diyl)bis[(2,6-dimethylnaphthalen-1-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157585-49-4 | |

| Record name | (Naphthalene-2,6-diyl)bis[(2,6-dimethylnaphthalen-1-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Elucidation of 2,6 Bis 2,6 Dimethyl 1 Naphthoyl Naphthalene

Retrosynthetic Analysis and Strategic Precursor Selection for 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection points are the carbon-carbon bonds of the ketone linkages. This bond can be retrosynthetically cleaved via a Friedel-Crafts acylation reaction. This approach identifies two primary precursors: a nucleophilic naphthalene (B1677914) core and an electrophilic acylating agent derived from 2,6-dimethylnaphthalene (B47086).

The primary retrosynthetic disconnection is as follows:

Target Molecule: this compound

Disconnection: Cleavage of the two naphthoyl-naphthalene bonds.

Precursors:

A 2,6-disubstituted naphthalene derivative that can undergo electrophilic acylation. Naphthalene itself is a viable starting material.

An activated form of 2,6-dimethyl-1-naphthoic acid, such as 2,6-dimethyl-1-naphthoyl chloride.

For the synthesis of the acylating agent, 2,6-dimethyl-1-naphthoyl chloride, a plausible route begins with commercially available 2,6-dimethylnaphthalene. This can be carboxylated at the 1-position, followed by conversion of the resulting carboxylic acid to the acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 1: Proposed Precursors for the Synthesis of this compound

| Precursor | Role | Proposed Starting Material |

| Naphthalene | Nucleophilic Core | Commercially available |

| 2,6-Dimethyl-1-naphthoyl chloride | Electrophilic Agent | 2,6-Dimethylnaphthalene |

Detailed Methodologies for the Construction of the this compound Core

Friedel-Crafts Acylation Approaches to Naphthoyl Linkages

The primary proposed method for constructing the target molecule is a double Friedel-Crafts acylation of naphthalene with 2,6-dimethyl-1-naphthoyl chloride. This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst, attacks the electron-rich naphthalene ring.

A general reaction scheme would be:

Naphthalene + 2 x (2,6-dimethyl-1-naphthoyl chloride) ---(Lewis Acid)---> this compound

Key considerations for this reaction include:

Lewis Acid Catalyst: A strong Lewis acid is required to activate the acyl chloride. Common choices include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The choice of catalyst can influence the regioselectivity and reactivity of the reaction.

Solvent: The reaction is typically carried out in an inert solvent that can dissolve the reactants and catalyst. Common solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane.

Regioselectivity: The acylation of naphthalene can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The α-position is generally kinetically favored, while the β-position is thermodynamically favored. rsc.org The first acylation would likely yield a mixture of 1- and 2-acylnaphthalenes. The second acylation would then be directed by the first acyl group, which is deactivating and meta-directing. However, in the case of naphthalene, the directing effects can be more complex. Achieving selective 2,6-disubstitution would be a significant challenge and would likely require careful optimization of reaction conditions.

Alternative Coupling Strategies for this compound Synthesis

While Friedel-Crafts acylation is the most direct approach, alternative cross-coupling strategies could also be envisioned, although they would involve more synthetic steps. One such approach could be a Suzuki-Miyaura coupling reaction.

This would require the synthesis of:

A 2,6-diborylated naphthalene derivative (e.g., a bis(pinacolato)diboron (B136004) derivative).

2,6-dimethyl-1-naphthoyl chloride.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound, particularly via the Friedel-Crafts pathway, would be crucial for maximizing the yield of the desired isomer and minimizing side products.

Key parameters for optimization would include:

Stoichiometry of Reactants and Catalyst: The molar ratio of naphthalene, 2,6-dimethyl-1-naphthoyl chloride, and the Lewis acid catalyst would need to be carefully controlled. An excess of the acylating agent and catalyst might be necessary to drive the reaction towards di-acylation.

Reaction Temperature: The temperature can significantly affect the regioselectivity of naphthalene acylation. Lower temperatures often favor the kinetic product (α-substitution), while higher temperatures can lead to the thermodynamic product (β-substitution) through rearrangement. researchgate.net

Reaction Time: The duration of the reaction would need to be monitored to ensure complete conversion without promoting unwanted side reactions or product degradation.

Table 2: Illustrative Parameters for Optimization of a Hypothetical Friedel-Crafts Acylation

| Parameter | Range/Conditions to be Tested | Expected Outcome on Optimization |

| Lewis Acid | AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂ | Different acids will affect reaction rate and may influence regioselectivity. |

| Solvent | CS₂, Nitrobenzene, Dichloromethane, 1,2-Dichloroethane | Solvent polarity can influence catalyst activity and product solubility. |

| Temperature | -20 °C to 100 °C | Lower temperatures may favor kinetic control, while higher temperatures favor thermodynamic control. |

| Reactant Ratio | 1:2 to 1:3 (Naphthalene to Acyl Chloride) | An excess of the acylating agent is likely needed for di-substitution. |

| Catalyst Loading | 1 to 3 equivalents (per mole of acyl chloride) | Higher catalyst loading may increase the reaction rate but also the risk of side reactions. |

Investigations into the Reaction Mechanisms Governing the Formation of this compound

The formation of this compound via Friedel-Crafts acylation would proceed through a well-established electrophilic aromatic substitution mechanism.

The key steps are:

Generation of the Electrophile: The Lewis acid catalyst coordinates to the carbonyl oxygen of the 2,6-dimethyl-1-naphthoyl chloride, which polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive acylium ion. This acylium ion is resonance-stabilized.

Electrophilic Attack: The electron-rich π-system of the naphthalene ring acts as a nucleophile and attacks the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the naphthalene ring and regenerates the Lewis acid catalyst (in its complexed form with the product).

For the second acylation, the existing acyl group on the naphthalene ring is electron-withdrawing and deactivating. This would make the second acylation more difficult than the first and would direct the incoming electrophile to a meta-position relative to the first acyl group. However, the inherent reactivity of the naphthalene ring system can lead to a mixture of isomers.

Advanced Structural Analysis and Conformational Landscape of 2,6 Bis 2,6 Dimethyl 1 Naphthoyl Naphthalene

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing Arrangements of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Empirical Formula | C46H34O2 |

| Formula Weight | 626.75 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.5 |

| b (Å) | 10.2 |

| c (Å) | 25.8 |

| β (°) | 98.5 |

| Volume (ų) | 3250 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

Note: The data in this table are hypothetical and are presented for illustrative purposes based on typical values for similar organic compounds.

Conformational Analysis of the Naphthoyl Rotamers in this compound

Dynamic NMR spectroscopy in solution and computational modeling are powerful tools for investigating the conformational landscape of such molecules. researchgate.net It is expected that the rotation around the C(naphthalene)-C(carbonyl) bond will be significantly hindered due to steric clashes. The most stable rotamers would likely involve a twisted arrangement of the naphthoyl groups with respect to the central naphthalene (B1677914) plane to alleviate these steric strains.

Table 2: Predicted Stable Rotamers and Relative Energies for the Naphthoyl Groups

| Rotamer | Dihedral Angle (Naph-C-C=O) (°) | Relative Energy (kcal/mol) |

| Skewed-Syn | ~45 | 0.0 |

| Skewed-Anti | ~135 | 0.2 |

| Eclipsed-Syn | 0 | > 5.0 |

| Eclipsed-Anti | 180 | > 5.0 |

Note: The data presented are hypothetical and based on general principles of conformational analysis of aromatic ketones.

Influence of Substituent Effects on the Solid-State Structure of this compound Analogues

The introduction of substituents onto the aromatic framework can have a profound impact on the solid-state structure. rsc.orghw.ac.uk In the case of this compound, the methyl groups on the terminal naphthyl rings play a crucial role. These methyl groups increase the steric bulk of the substituents, which will influence both the intramolecular conformation and the intermolecular packing.

Theoretical Predictions of Torsional Barriers and Conformational Dynamics within this compound

Computational chemistry offers a powerful means to investigate the energetic landscape of molecular conformations and the barriers to rotation between them. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3, MP4) can be employed to calculate the potential energy surface for the rotation of the naphthoyl groups. nih.gov These calculations can provide quantitative estimates of the torsional barriers, which are the energy required to rotate from one stable conformation to another.

For this compound, the primary torsional barrier would be associated with the rotation around the C(naphthalene)-C(carbonyl) bond. Due to the significant steric hindrance, this barrier is expected to be substantial. The conformational dynamics of the molecule, i.e., the rate of interconversion between different rotamers, will be governed by the height of these barriers. At room temperature, if the barriers are sufficiently high, the molecule may exist as a mixture of non-interconverting conformers.

Table 3: Theoretically Predicted Torsional Barrier Heights

| Rotational Axis | Computational Method | Predicted Barrier (kcal/mol) |

| Naphthalene-Carbonyl | DFT (B3LYP/6-31G) | 15 - 20 |

| Carbonyl-Naphthyl | DFT (B3LYP/6-31G) | 8 - 12 |

Note: These values are estimations based on literature data for structurally similar aromatic ketones and are for illustrative purposes.

Theoretical and Computational Chemistry Approaches to 2,6 Bis 2,6 Dimethyl 1 Naphthoyl Naphthalene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for large molecules like this compound.

Beyond geometry, DFT calculations reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity and lower excitation energies. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

An electrostatic potential (ESP) map can also be generated from DFT calculations. This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen atoms are expected to be regions of high negative potential, while the aromatic protons will exhibit positive potential.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| Naphthalene-Naphthoyl Dihedral Angle | ~55-65° |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can go beyond static properties to predict the reactivity and potential reaction pathways of a molecule. By analyzing the electronic structure obtained from DFT calculations, various reactivity descriptors can be calculated to identify the most reactive sites within this compound.

Furthermore, computational chemistry allows for the exploration of entire reaction pathways, including the identification of transition states and the calculation of activation energies. rsc.org This is crucial for understanding the mechanism of a reaction and predicting its feasibility under different conditions. For this compound, potential reaction pathways that could be investigated include its reduction, oxidation, or reactions involving the carbonyl groups. By mapping the potential energy surface, researchers can determine the most likely reaction products and the energetic barriers that must be overcome. chemrxiv.orgrsc.orgnih.gov

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Naphthalene (B1677914) Ring Carbons | Moderate | Moderate-High (position dependent) |

| Methyl Group Carbons | Low | Low |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules in a condensed phase, such as in solution. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamics, conformational changes, and intermolecular interactions of this compound in a solvent environment. nih.govnih.govnih.gov

In a typical MD simulation, the molecule of interest is placed in a simulation box filled with solvent molecules (e.g., water, toluene). The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then proceeds by integrating the equations of motion over a series of small time steps, generating a trajectory that describes the positions and velocities of all atoms as a function of time.

Analysis of the MD trajectory can reveal a wealth of information. For this compound, one could study its conformational flexibility, particularly the rotation around the bonds connecting the naphthalene and naphthoyl groups. The solvation structure can be characterized by calculating radial distribution functions (RDFs) between the solute and solvent molecules, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. dovepress.com Furthermore, MD simulations can be used to investigate the nature and strength of intermolecular interactions, such as hydrogen bonding (if applicable with the solvent) and van der Waals forces. dovepress.com

| Parameter/Analysis | Description/Typical Value |

|---|---|

| Force Field | GAFF (General Amber Force Field) or similar |

| Solvent | Toluene |

| Temperature | 298 K (Room Temperature) |

| Simulation Time | 100 ns or longer |

| Key Analyses | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDFs), Solvent Accessible Surface Area (SASA) |

Quantum Chemical Analysis of Non-Covalent Interactions within Self-Assembled Systems of this compound

The self-assembly of molecules into ordered structures is governed by a delicate balance of non-covalent interactions. boisestate.edu Quantum chemical methods provide the tools to analyze and quantify these weak interactions, which are crucial for understanding the formation and stability of self-assembled systems of this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. rsc.orgresearchgate.net Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as van der Waals forces and weak hydrogen bonds. nih.gov

Another valuable tool is the Non-Covalent Interaction (NCI) index, which allows for the visualization of non-covalent interactions in real space. acs.orgresearchgate.net NCI plots generate isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, providing a qualitative and intuitive picture of the interaction landscape. For self-assembled systems of this compound, these methods would be invaluable for identifying and characterizing π-π stacking interactions between the naphthalene rings and C-H···π interactions involving the methyl groups and the aromatic systems.

| Interaction Type | Characteristic Electron Density at BCP (ρ) (a.u.) | Characteristic Laplacian of Electron Density at BCP (∇²ρ) (a.u.) | Qualitative Description from NCI Plot |

|---|---|---|---|

| π-π Stacking | ~0.005 - 0.015 | Positive | Broad, delocalized green isosurfaces between aromatic rings |

| C-H···π Interaction | ~0.003 - 0.010 | Positive | Smaller, localized green isosurfaces between a C-H bond and an aromatic ring |

| Steric Repulsion | > 0.020 | Positive | Red isosurfaces indicating regions of high electron density overlap |

Reactivity and Derivatization Strategies for 2,6 Bis 2,6 Dimethyl 1 Naphthoyl Naphthalene

Functionalization of the Naphthalene (B1677914) Core of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene

The central naphthalene core, being a 2,6-disubstituted system, possesses four available positions for further functionalization (3, 4, 7, and 8). The electronic nature of the attached 2,6-dimethyl-1-naphthoyl groups, which are electron-withdrawing due to the carbonyl moiety, will direct incoming electrophiles to specific positions.

Electrophilic aromatic substitution is a primary avenue for modifying this core. Naphthalene is generally more reactive towards electrophiles than benzene. stackexchange.com The substitution pattern on the naphthalene core is influenced by the stability of the intermediate carbocation. youtube.comwordpress.com In the case of 2,6-disubstituted naphthalenes, the directing effects of the existing substituents are paramount. The naphthoyl groups are deactivating and would direct incoming electrophiles to the meta-positions of the other ring.

Illustrative Electrophilic Aromatic Substitution Reactions on the Naphthalene Core:

| Reaction | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups at positions meta to the acyl substituents. |

| Halogenation | Br₂ or Cl₂, Lewis acid catalyst | Introduction of halogen atoms at positions meta to the acyl substituents. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group, likely at a less sterically hindered meta-position. |

| Sulfonation | H₂SO₄ | Introduction of a sulfonic acid group, with regioselectivity dependent on temperature. wordpress.comyoutube.com |

It is important to note that the bulky nature of the 2,6-dimethyl-1-naphthoyl groups will exert significant steric hindrance, potentially impeding functionalization of the central naphthalene core and influencing the regioselectivity of the reactions.

Modification of the Naphthoyl Moieties in this compound

The two naphthoyl moieties offer several sites for chemical modification, primarily at the carbonyl group and on the peripheral 2,6-dimethyl-1-naphthyl rings.

The carbonyl groups are susceptible to nucleophilic attack and reduction. The reactivity of these ketones can be modulated to achieve selective transformations. For instance, reduction of the carbonyls would yield secondary alcohols, which could then be subjected to further reactions such as esterification or etherification.

The peripheral 2,6-dimethyl-1-naphthyl rings can also undergo electrophilic substitution. The methyl groups are activating and ortho-, para-directing. However, the steric bulk of the rest of the molecule would likely direct substitution to the less hindered positions of these rings.

Hypothetical Derivatization of Naphthoyl Moieties:

| Reaction Type | Target Site | Reagents and Conditions | Potential Outcome |

| Reduction | Carbonyl Group | NaBH₄, LiAlH₄ | Conversion of the ketone to a secondary alcohol. |

| Grignard Reaction | Carbonyl Group | RMgX | Formation of a tertiary alcohol. |

| Wittig Reaction | Carbonyl Group | Ph₃P=CHR | Conversion of the carbonyl to an alkene. |

| Electrophilic Substitution | 2,6-dimethyl-1-naphthyl ring | Various electrophiles | Functionalization of the peripheral aromatic rings. |

Exploration of Diverse Reaction Types and Chemoselectivity in this compound

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its derivatization. The differential reactivity of the central naphthalene core versus the peripheral naphthyl rings, and the carbonyl groups, allows for the selective targeting of specific functional groups under appropriate reaction conditions.

For instance, the reduction of the carbonyl groups can be achieved chemoselectively in the presence of the aromatic rings using mild reducing agents like sodium borohydride. Conversely, electrophilic substitution on the aromatic rings can be performed while leaving the carbonyl groups intact. The choice of reagents and reaction conditions will be crucial in directing the transformation to the desired site.

The concept of using protecting groups could also be employed to enhance chemoselectivity. For example, the carbonyl groups could be protected as acetals, allowing for selective functionalization of the aromatic systems, followed by deprotection to restore the ketones.

Synthesis and Characterization of Novel Derivatives of this compound for Expanded Research Horizons

The synthesis of novel derivatives of this compound would open up new avenues for research into its potential applications. The introduction of various functional groups could significantly alter the molecule's physical and chemical properties, such as its solubility, electronic properties, and ability to coordinate with metal ions.

For example, the introduction of sulfonic acid groups onto the naphthalene core could enhance its water solubility. The conversion of the ketone functionalities into alcohols would introduce hydrogen bonding capabilities.

The characterization of these new derivatives would rely on a suite of analytical techniques.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state.

Through a systematic exploration of its reactivity and the synthesis of novel derivatives, the full potential of this compound as a versatile molecular scaffold can be realized.

Information Deficit: The Enigmatic Case of this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research on the specific chemical compound This compound . Consequently, a detailed article on its applications in advanced materials architectures, as outlined in the user's request, cannot be generated at this time. The compound, while commercially available from select chemical suppliers, does not appear in peer-reviewed journals, patents, or academic publications that would provide the necessary data to elaborate on its role in organic electronics, charge transfer dynamics, polymer systems, or nanoscale assemblies.

The field of advanced materials science heavily relies on the synthesis and characterization of novel organic molecules. Naphthalene-based compounds, in general, are a significant area of research due to their rigid, aromatic structure which can impart desirable electronic and photophysical properties. Scientists frequently explore derivatives of naphthalene for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). These applications hinge on the ability of the molecules to self-assemble into ordered structures, facilitate charge transport, and exhibit suitable energy levels.

For a compound like this compound, its potential utility would theoretically be derived from the extended π-conjugated system of the naphthalene core and the attached naphthoyl groups. The dimethyl substitutions on the terminal naphthalene rings could influence its solubility and solid-state packing, which are critical parameters for device performance. The diketone structure introduced by the naphthoyl groups would likely impact its electronic properties, potentially making it an electron-accepting material.

However, without experimental or theoretical data, any discussion on its specific applications remains purely speculative. The requested article structure, which includes detailed sections on its integration into organic electronic devices, its role in charge transfer and exciton dynamics, its utilization in polymer systems, and its exploration in nanoscale assemblies, requires concrete research findings that are currently unavailable in the public domain.

Future research on this compound would first need to focus on its fundamental synthesis and characterization. This would involve:

Synthesis and Purification: Establishing a reliable and scalable synthetic route to obtain the pure compound.

Structural Characterization: Confirmation of its molecular structure using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Photophysical Properties: Investigation of its absorption and emission characteristics using UV-Vis and fluorescence spectroscopy to determine its optical bandgap and potential for light-emitting applications.

Electrochemical Properties: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are crucial for its application in electronic devices.

Thermal Properties: Assessing its thermal stability through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its processing window and operational stability.

Only after these fundamental properties are established can researchers begin to explore its potential in the advanced material applications outlined in the user's request. Until such research is conducted and published, a scientifically accurate and detailed article on this compound cannot be written.

Future Research Directions and Emerging Opportunities for 2,6 Bis 2,6 Dimethyl 1 Naphthoyl Naphthalene

Advancements in High-Throughput Synthesis and Automated Discovery of 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene Derivatives

The synthesis of complex molecules like this compound is traditionally a multi-step, resource-intensive process. Future efforts will likely focus on high-throughput synthesis (HTS) and automated discovery platforms to rapidly generate a library of derivatives. By systematically varying substituents on the naphthalene (B1677914) rings, researchers can tune the molecule's electronic and photophysical properties.

Automated platforms can perform, monitor, and analyze numerous reactions in parallel, significantly accelerating the optimization of reaction conditions such as catalysts, solvents, and temperatures. For instance, adapting palladium-catalyzed cross-coupling reactions, which are commonly used for creating C-C bonds in complex aromatic systems, to an automated workflow could enable the rapid synthesis of various analogues. nih.gov The development of high-throughput fluorescence assays for ketone detection could also be integrated into these platforms to quickly identify successful reactions and quantify yields, streamlining the discovery process. nih.gov

Table 1: Potential High-Throughput Approaches for Derivative Synthesis

| Technique | Potential Application for Derivative Synthesis | Key Advantage |

|---|---|---|

| Automated Suzuki Coupling | Introduction of diverse aryl or heteroaryl groups onto the naphthalene backbone. nih.gov | Rapid generation of a library with varied electronic properties. |

| Parallel Friedel-Crafts Acylation | Variation of the acyl groups to modify steric and electronic characteristics. | Systematic exploration of structure-property relationships. |

| High-Throughput Screening (HTS) Assays | Rapidly screen reaction products for desired properties like fluorescence or electronic conductivity. nih.gov | Accelerates identification of lead compounds for specific applications. |

Exploration of Novel Catalytic Transformations Involving this compound

Modern organometallic catalysis offers a powerful toolkit for the synthesis and functionalization of complex aromatic structures. Future research will likely explore novel catalytic transformations where this compound serves as a key building block or substrate.

Ruthenium-catalyzed C-H and C-O bond arylations, which have proven effective for the efficient synthesis of substituted PAHs from aromatic ketones, could be a promising avenue. researchgate.netelsevierpure.com Such methods could allow for the direct functionalization of the naphthalene core, adding further complexity and functionality. Moreover, palladium-catalyzed dearomatization reactions could be investigated to transform the flat, aromatic scaffold of the molecule into three-dimensional polycyclic skeletons, creating entirely new classes of compounds with unique stereochemical properties. acs.org The ketone functionalities themselves represent reactive handles for further transformations, such as conversions to esters via retro-Claisen reactions, which can then participate in a wide range of cross-coupling reactions. azom.com

Table 2: Potential Catalytic Strategies for Synthesis and Functionalization

| Catalytic Method | Transformation Type | Potential Outcome |

|---|---|---|

| Ruthenium-Catalyzed C-H Arylation | Direct functionalization of the aromatic core. researchgate.netelsevierpure.com | Synthesis of highly substituted, multi-aryl derivatives. |

| Palladium-Catalyzed Dearomatization | Cyclization and dearomatization of the naphthalene rings. acs.org | Access to novel, non-planar polycyclic structures. |

| Gold/Silver-Catalyzed Cyclization | Tandem reactions to build complex aromatic ketone systems. pkusz.edu.cn | Efficient de novo synthesis of the core molecular structure. |

| One-Pot Ketone Transformation | Conversion of ketone groups to esters for further coupling. azom.com | Versatile functionalization for creating diverse molecular architectures. |

Potential for this compound in Emerging Fields of Chemical Science

The extended π-conjugated system and rigid structure of this compound and its derivatives make them attractive candidates for applications in materials science and organic electronics. Naphthalene-based compounds are already utilized as building blocks for organic semiconductor materials due to their stability and favorable electronic properties. nih.gov

Derivatives of this molecule could be investigated as active components in organic field-effect transistors (OFETs) or as emitters in organic light-emitting diodes (OLEDs). The ability to tune its electronic properties through synthetic modification is crucial for optimizing performance in such devices. Furthermore, the large surface area and potential for self-assembly make this class of molecules interesting for developing novel fluorescent sensors or probes. rsc.org The design of π-conjugated molecules that exhibit aggregation-induced emission is a burgeoning field, and the structural features of this compound suggest it could be a promising scaffold for such materials. rsc.org

Theoretical Modeling and Data Science Approaches for Predicting the Behavior of this compound and its Analogues

Given the synthetic challenges, in silico methods will be indispensable for guiding experimental work. Theoretical modeling and data science offer powerful tools for predicting the properties and behavior of novel compounds before they are synthesized.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. rsc.org The Activation Strain Model (ASM) of reactivity could provide quantitative insights into the factors controlling the reactivity of different sites on the molecule, aiding in the design of selective synthetic transformations. rsc.org

Furthermore, machine learning and Quantitative Structure-Property Relationship (QSPR) models are increasingly used to predict the electronic properties of large classes of polyaromatic compounds with high accuracy. nih.govnih.gov By training these models on data from known PAHs, it would be possible to predict the band gaps, electron affinities, and ionization potentials of a virtual library of this compound derivatives. researchgate.net This predictive capability would enable researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications, saving significant time and resources.

Table 3: Computational and Data Science Methodologies

| Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular and electronic structure. | Geometry, orbital energies, UV-Vis spectra. rsc.org |

| Time-Dependent DFT (TD-DFT) | Simulation of excited-state properties. | Fluorescence and phosphorescence behavior. rsc.org |

| Machine Learning (QSPR) | High-throughput screening of virtual compound libraries. | Band gaps, electron affinities, ionization potentials. nih.govnih.gov |

| Activation Strain Model (ASM) | Analysis of reaction barriers and mechanisms. | Chemical reactivity and regioselectivity. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis(2,6-dimethyl-1-naphthoyl)naphthalene, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions. Key parameters include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature control. For reproducibility, use inert atmospheres and monitor reaction progress via TLC or HPLC. Zeolite catalysts (e.g., H-MOR) can enhance regioselectivity in naphthalene derivatives, as demonstrated in shape-selective alkylation studies .

Q. How can researchers ensure structural fidelity during characterization of this compound?

- Methodological Answer : Combine multiple techniques:

- X-ray crystallography for unambiguous bond-length and stereochemistry confirmation (e.g., Bi-O/N bond lengths in similar naphthalene derivatives: 2.327–2.589 Å) .

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and methyl group integration.

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What strategies are recommended for assessing purity in complex naphthalene derivatives?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254–280 nm for aromatic systems).

- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting-point deviations indicative of impurities .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% .

Q. What are the foundational toxicological screening protocols for this compound?

- Methodological Answer : Follow tiered risk assessment frameworks:

- In vitro assays : Test for cytotoxicity (e.g., MTT assay) in human cell lines (e.g., HepG2).

- In vivo models : Use rodent studies (OECD guidelines) with controlled exposure routes (oral/inhalation) and monitor systemic effects (hepatic/renal function) .

- Risk of Bias (RoB) evaluation : Apply OHAT/NTP criteria to ensure study validity (e.g., randomization, blinding, exposure characterization) .

Advanced Research Questions

Q. How can contradictory data in isomer selectivity studies be resolved?

- Methodological Answer :

- Analytical validation : Cross-validate GC/MS results with two-dimensional GC×GC to resolve co-eluting isomers (e.g., 2,6- vs. 2,7-DIPN) .

- Computational modeling : Use DFT calculations to predict thermodynamic stability of isomers and compare with experimental selectivity ratios .

- Catalyst optimization : Test pore-size effects in zeolites (e.g., H-MOR vs. HY) to isolate steric vs. electronic influences .

Q. What mechanistic insights exist for the environmental degradation of this compound?

- Methodological Answer :

- Photodegradation studies : Use UV-Vis spectroscopy to track λmax shifts under simulated sunlight.

- Microbial assays : Screen soil/water samples for biodegradation pathways (e.g., LC-MS/MS to identify metabolites).

- QSAR models : Corporate logP and HOMO-LUMO gaps to predict persistence and bioaccumulation .

Q. How can advanced toxicological models address data gaps in chronic exposure risks?

- Methodological Answer :

- Organ-on-chip systems : Simulate multi-organ interactions (e.g., liver-lung crosstalk) using microfluidic platforms.

- Omics integration : Pair RNA-seq data with histopathology to identify biomarker genes (e.g., CYP450 isoforms) .

- Dose-response meta-analysis : Aggregate data from tiered RoB studies (low/high bias) to refine benchmark dose (BMD) estimates .

Q. What methodologies are critical for studying stereoelectronic effects in functionalized naphthalene derivatives?

- Methodological Answer :

- Single-crystal XRD : Resolve stereochemical activity of lone pairs (e.g., Bi(III) in naphthalene-based MOFs) .

- Electrochemical profiling : Cyclic voltammetry to quantify redox potentials and electron-deficient behavior (e.g., naphthalene diimides in MOFs) .

- Vibrational spectroscopy : Raman/IR to map substituent effects on aromatic ring vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.